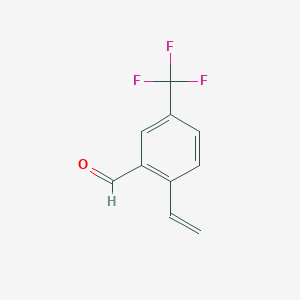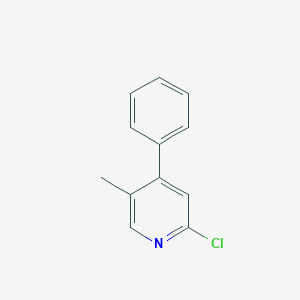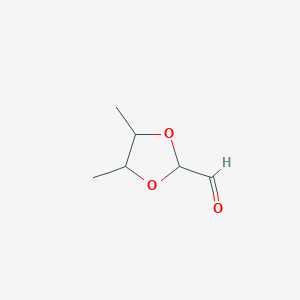
(R)-3-((tert-Butoxycarbonyl)amino)-2-(2-(trifluoromethoxy)benzyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-((tert-Butoxycarbonyl)amino)-2-(2-(trifluoromethoxy)benzyl)propanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a trifluoromethoxybenzyl group and a tert-butoxycarbonyl-protected amino group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((tert-Butoxycarbonyl)amino)-2-(2-(trifluoromethoxy)benzyl)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the propanoic acid backbone: The protected amino group is then coupled with a suitable propanoic acid derivative using standard peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Introduction of the trifluoromethoxybenzyl group: The trifluoromethoxybenzyl group is introduced through a nucleophilic substitution reaction, typically using a trifluoromethoxybenzyl halide and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of ®-3-((tert-Butoxycarbonyl)amino)-2-(2-(trifluoromethoxy)benzyl)propanoic acid may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-((tert-Butoxycarbonyl)amino)-2-(2-(trifluoromethoxy)benzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
®-3-((tert-Butoxycarbonyl)amino)-2-(2-(trifluoromethoxy)benzyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-2-(2-(trifluoromethoxy)benzyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxybenzyl group can enhance binding affinity and specificity, while the protected amino group can be deprotected to reveal a reactive site for further chemical modifications. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-3-((tert-Butoxycarbonyl)amino)-2-(2-methoxybenzyl)propanoic acid: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
®-3-((tert-Butoxycarbonyl)amino)-2-(2-chlorobenzyl)propanoic acid: Contains a chlorobenzyl group instead of a trifluoromethoxybenzyl group.
Uniqueness
®-3-((tert-Butoxycarbonyl)amino)-2-(2-(trifluoromethoxy)benzyl)propanoic acid is unique due to the presence of the trifluoromethoxy group, which can significantly influence its chemical properties, such as lipophilicity, electronic effects, and metabolic stability. This makes it a valuable compound for designing molecules with enhanced biological activity and stability.
Propriétés
Formule moléculaire |
C16H20F3NO5 |
|---|---|
Poids moléculaire |
363.33 g/mol |
Nom IUPAC |
(2R)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-[2-(trifluoromethoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C16H20F3NO5/c1-15(2,3)25-14(23)20-9-11(13(21)22)8-10-6-4-5-7-12(10)24-16(17,18)19/h4-7,11H,8-9H2,1-3H3,(H,20,23)(H,21,22)/t11-/m1/s1 |
Clé InChI |
WDQNHVDNGXJKOR-LLVKDONJSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)NC[C@@H](CC1=CC=CC=C1OC(F)(F)F)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1OC(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Bromobenzo[d]isoxazol-5-amine](/img/structure/B12958738.png)


![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carbohydrazide](/img/structure/B12958746.png)
![5-Methoxybenzo[d]isoxazole-3-carbonitrile](/img/structure/B12958758.png)
![2-Bromopyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B12958762.png)
![5-(1-Chloroethyl)furo[2,3-b]pyridine](/img/structure/B12958763.png)



![1H-Pyrazolo[3,4-b]pyridine-4-carboximidamide dihydrochloride](/img/structure/B12958789.png)

